5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been studied for their antibacterial properties. Plech et al. (2011) synthesized several novel N2-hydroxymethyl and N2-aminomethyl derivatives and screened them for antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, demonstrating the potential of these compounds in antibacterial applications (Plech et al., 2011).
Spectroscopic and Photoluminescence Properties
The compound has been analyzed for its spectroscopic and photoluminescent properties. Nadeem et al. (2017) synthesized and characterized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione and studied its vibration, absorption, and photoluminescence spectroscopy. The study highlighted its potential in luminescent and nonlinear optical applications due to its high first static hyperpolarizability, which is significantly higher than that of urea, a commercial NLO material (Nadeem et al., 2017).
Enzyme Inhibition for Plant Protection
Some derivatives have shown promising results in inhibiting enzymes like trans-cinnamate 4-hydroxylase (C4H), which plays a role in plant protection mechanisms. Hong et al. (2005) found that certain derivatives effectively inhibited C4H, leading to the accumulation of trans-cinnamic acid, a compound that can potentially be used to enhance plant resistance against pathogens (Hong et al., 2005).
Antioxidant and Urease Inhibition
Khan et al. (2010) synthesized a new series of derivatives and evaluated them for antioxidant and urease inhibition activities. The study provided insights into the potential therapeutic applications of these compounds, especially in treating conditions associated with oxidative stress and urease-related diseases (Khan et al., 2010).
Mechanism of Action
Safety and Hazards
HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .
Future Directions
HMF has aroused considerable interest over the past years as an important biomass-derived platform molecule, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .
Properties
IUPAC Name |
3-(hydroxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVWNIORUFOKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608434 |
Source
|
Record name | 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642462-65-5 |
Source
|
Record name | 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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